molecular formula C22H20N6O2 B2986028 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide CAS No. 1251557-83-1

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide

Cat. No.: B2986028
CAS No.: 1251557-83-1
M. Wt: 400.442
InChI Key: NACKUNMZXBUXAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyridazine ring (a six-membered ring with two nitrogen atoms), both of which are heterocyclic aromatic rings. These rings are likely to contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of an amine group could make it a potential nucleophile, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of functional groups.

Scientific Research Applications

Synthesis and Mechanism of Action

  • Pyridazinone Herbicides : Substituted pyridazinone compounds, including those related to the mentioned chemical structure, have been studied for their herbicidal activity. These compounds inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. The study of these mechanisms helps in the development of new herbicides with specific action modes and resistance to metabolic detoxication in plants (Hilton et al., 1969).

  • Antiviral Drug Discovery : Research in antiviral drug discovery has explored compounds within the same structural family for potential applications against various viral infections. These studies highlight the diverse biological activities these compounds can exhibit and their potential for development into effective antiviral agents (De Clercq, 2009).

Biological Evaluation

  • Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial properties. This research indicates the potential of such compounds to act against a range of bacterial and fungal pathogens, which is critical for developing new antimicrobial agents (Shamroukh et al., 2013).

  • Anticonvulsant Activity : The synthesis and evaluation of alkanamide derivatives bearing heterocyclic rings related to the mentioned compound have been studied for their anticonvulsant activity. These studies contribute to understanding how structural variations affect biological activity and the potential for developing new anticonvulsant drugs (Tarikogullari et al., 2010).

Applications in Drug Design

  • Anti-inflammatory Agents : Research on N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides has shown potential anti-inflammatory properties. This highlights the application of structurally similar compounds in designing new anti-inflammatory medications, with studies focusing on their synthesis, biological evaluation, and interaction with target proteins (Aggarwal et al., 2022).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific safety data for this compound, general precautions should include avoiding ingestion, inhalation, or contact with skin or eyes.

Future Directions

Given the structural complexity of this compound, it could be of interest in various fields of research, including medicinal chemistry and material science. Future studies could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

2-phenoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-16(30-19-6-3-2-4-7-19)22(29)25-18-10-8-17(9-11-18)24-20-12-13-21(27-26-20)28-15-5-14-23-28/h2-16H,1H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACKUNMZXBUXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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